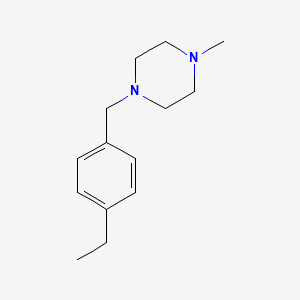

1-(4-ethylbenzyl)-4-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-ethylphenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-3-13-4-6-14(7-5-13)12-16-10-8-15(2)9-11-16/h4-7H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNBYFMJDSRXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Ethylbenzyl 4 Methylpiperazine and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into its constituent starting materials. For 1-(4-ethylbenzyl)-4-methylpiperazine, this process reveals two primary and logical disconnection points at the C-N bonds of the piperazine (B1678402) ring, leading to two main synthetic strategies: direct alkylation and reductive amination.

Disconnection 1 (Alkylation approach): The bond between the benzylic carbon and the piperazine nitrogen (N1) is disconnected. This suggests a nucleophilic substitution reaction. The resulting synthons are a 4-ethylbenzyl electrophile and a 1-methylpiperazine (B117243) nucleophile.

Disconnection 2 (Reductive amination approach): The same C-N bond is disconnected, but the retrosynthetic step anticipates the formation of an iminium ion intermediate. This leads to precursors suitable for reductive amination: 4-ethylbenzaldehyde (B1584596) and 1-methylpiperazine.

These analyses identify a small set of readily available commercial precursors required for the synthesis of the target molecule.

Table 1: Key Precursors for the Synthesis of this compound

| Synthetic Route | Precursor 1 | Precursor 2 |

| Alkylation | 1-Methylpiperazine | 4-Ethylbenzyl halide (e.g., chloride or bromide) |

| Reductive Amination | 1-Methylpiperazine | 4-Ethylbenzaldehyde |

Development and Optimization of Primary Synthetic Routes to this compound

The two main strategies identified via retrosynthesis, alkylation and reductive amination, are the most common and practical methods for preparing this compound. mdpi.com

The direct N-alkylation of 1-methylpiperazine with a suitable 4-ethylbenzyl electrophile is a straightforward approach. mdpi.com The reaction involves the nucleophilic attack of the secondary amine nitrogen of 1-methylpiperazine on the benzylic carbon of a 4-ethylbenzyl halide, typically 4-ethylbenzyl chloride or 4-ethylbenzyl bromide.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a base to neutralize the hydrogen halide formed during the reaction. muni.cz Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The addition of a catalyst like sodium iodide can facilitate the reaction, particularly if 4-ethylbenzyl chloride is used, by converting it in situ to the more reactive iodide species. mdpi.com A significant challenge in piperazine alkylation can be the formation of a disubstituted quaternary ammonium (B1175870) salt, although using a pre-methylated piperazine mitigates the risk of dialkylation at different nitrogen atoms.

Reductive amination is a powerful and highly versatile method for forming C-N bonds and is frequently the preferred method to avoid issues of overalkylation sometimes seen with direct alkylation. harvard.eduorganic-chemistry.org This two-step, one-pot process involves the initial reaction of 1-methylpiperazine with 4-ethylbenzaldehyde to form an intermediate iminium ion. This ion is then reduced in situ to yield the final tertiary amine product, this compound.

A variety of reducing agents can be employed, but mild and selective hydrides are favored. Sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃, is a particularly effective reagent for this transformation, often used in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), sometimes with a catalytic amount of acetic acid. harvard.edunih.gov Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) are also effective, though they are more toxic. harvard.edu Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another viable, albeit less common for small-scale synthesis, reduction method.

Table 2: Comparison of Primary Synthetic Routes

| Feature | Alkylation Strategy | Reductive Amination Strategy |

| Precursors | 1-Methylpiperazine, 4-Ethylbenzyl halide | 1-Methylpiperazine, 4-Ethylbenzaldehyde |

| Key Reagents | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) |

| Advantages | Simple procedure, readily available halides. | High selectivity, mild conditions, avoids overalkylation. harvard.edu |

| Disadvantages | Potential for quaternization (side reaction). | Aldehyde precursor may be less stable than halide. |

While direct alkylation and reductive amination are the most common routes, multi-component reactions (MCRs) represent an advanced strategy for generating molecular diversity. Although no specific MCR has been reported for the direct synthesis of this compound, MCRs that produce highly substituted piperazine scaffolds are known in the literature. organic-chemistry.org For instance, a reaction involving a diamine, an aldehyde, and another component could theoretically be designed. However, for a simple structure like this compound, the efficiency and cost-effectiveness of the two-component strategies described above make them the methods of choice.

Synthesis of Structurally Modified Analogues for Research Purposes

The synthetic routes used for the parent compound are readily adaptable for creating a library of structurally modified analogues for research, such as in structure-activity relationship (SAR) studies. Modifications can be introduced at three primary positions:

Substitution on the Benzyl (B1604629) Ring: By starting with different substituted benzaldehydes or benzyl halides, a wide array of analogues can be produced. For example, using 4-methoxybenzaldehyde (B44291) in a reductive amination with 1-methylpiperazine would yield 1-(4-methoxybenzyl)-4-methylpiperazine.

Modification of the Alkyl Bridge: The ethyl group on the benzyl ring can be replaced with other alkyl or functional groups by selecting the appropriately substituted starting material (e.g., 4-isopropylbenzaldehyde).

Variation of the Piperazine N-substituent: The N-methyl group can be replaced by other alkyl or functional groups. This is achieved by starting with a different N-substituted piperazine, such as 1-ethylpiperazine (B41427) or 1-Boc-piperazine, in the alkylation or reductive amination step. nih.govgoogle.com

Table 3: Examples of Synthetic Analogues and Their Precursors

| Analogue Name | Synthetic Route | Precursor 1 | Precursor 2 |

| 1-Benzyl-4-methylpiperazine (B130345) | Reductive Amination | 1-Methylpiperazine | Benzaldehyde |

| 1-(4-Chlorobenzyl)-4-methylpiperazine | Alkylation | 1-Methylpiperazine | 4-Chlorobenzyl chloride |

| 1-(4-Ethylbenzyl)-4-ethylpiperazine | Reductive Amination | 1-Ethylpiperazine | 4-Ethylbenzaldehyde |

| 1-(3,4-Dimethoxybenzyl)-4-methylpiperazine | Reductive Amination | 1-Methylpiperazine | 3,4-Dimethoxybenzaldehyde |

Stereoselective Synthesis Approaches for Chiral Forms (if applicable)

The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, its synthesis does not require stereoselective control.

However, stereoselectivity becomes a critical consideration when synthesizing analogues that do contain chiral centers. Chirality could be introduced in several ways:

Substitution on the piperazine ring: An analogue such as 1-(4-ethylbenzyl)-2,4-dimethylpiperazine would have a chiral center at the C2 position of the piperazine ring. Its synthesis would require either starting from a chiral pool material like (R)- or (S)-2-methylpiperazine or employing a diastereoselective or enantioselective synthetic method.

Substitution on the benzylic bridge: If a substituent were added to the benzylic carbon, for example in 1-(1-(4-ethylphenyl)ethyl)-4-methylpiperazine, this would create a chiral center. A stereoselective reduction of the corresponding iminium ion using a chiral catalyst or reagent would be one possible approach to control the stereochemistry.

In such cases, synthetic chemists would employ well-established asymmetric synthesis techniques to produce specific enantiomers or diastereomers for biological evaluation.

Considerations for Scalable Laboratory Synthesis of this compound

A scalable laboratory synthesis of this compound necessitates a thorough evaluation of the chosen synthetic route, focusing on factors that impact yield, purity, cost-effectiveness, and operational simplicity. The two most prominent methods, N-alkylation and reductive amination, each present distinct advantages and challenges when considering larger-scale production.

N-Alkylation Route:

This approach involves the direct reaction of 1-methylpiperazine with 4-ethylbenzyl chloride. It is a straightforward and often high-yielding method for forming the target carbon-nitrogen bond.

Starting Material Availability and Synthesis: 1-Methylpiperazine is a commercially available and relatively inexpensive starting material. The other key precursor, 4-ethylbenzyl chloride, can be synthesized through methods such as the chloromethylation of ethylbenzene (B125841). For instance, a patented process describes the chloromethylation of ethylbenzene using reagents like acetal (B89532) and chlorosulfonic acid in the presence of a Lewis acid catalyst, which can produce 4-ethylbenzyl chloride in high yield and purity. Another method involves the reaction of ethylbenzene with hydrochloric acid, formaldehyde, and zinc chloride. acs.orggoogle.comnih.gov

Reaction Conditions: A typical procedure for the N-alkylation of a piperazine derivative involves reacting it with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. For a scalable process, the choice of base and solvent is crucial. Potassium carbonate (K2CO3) is a common, inexpensive, and easy-to-handle base suitable for this transformation. Solvents like N,N-dimethylformamide (DMF) are effective for this reaction; however, for larger scales, alternative solvents with higher boiling points and easier recovery, such as acetonitrile or even water under certain conditions, might be considered to improve the process's greenness and safety profile. commonorganicchemistry.comresearchgate.net The reaction temperature is typically maintained at a moderate level, for example, around 80°C, to ensure a reasonable reaction rate without promoting significant side reactions. commonorganicchemistry.com The use of a catalyst, such as sodium iodide, can enhance the reaction rate by in-situ generation of the more reactive 4-ethylbenzyl iodide. commonorganicchemistry.com

Work-up and Purification: After the reaction is complete, the work-up procedure is critical for isolating the product in high purity. A typical laboratory work-up would involve filtering off the inorganic salts, followed by removal of the solvent under reduced pressure. The resulting crude product, a tertiary amine, can then be purified. For scalable purification, distillation under reduced pressure is often the most effective method, provided the product is thermally stable. Alternatively, the product can be purified by crystallization of its salt form, such as the hydrochloride or citrate (B86180) salt, which often yields a highly pure product that is easy to handle and store. wikipedia.org The free base can then be regenerated by treatment with a base. Adsorbent materials like aluminum oxide or silica (B1680970) gel can also be employed to remove impurities, including residual primary and secondary amines. google.com

Reductive Amination Route:

An alternative and often cleaner synthetic route is the reductive amination of 4-ethylbenzaldehyde with 1-methylpiperazine. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Starting Material Availability: Both 1-methylpiperazine and 4-ethylbenzaldehyde are commercially available, making this a convenient starting point for synthesis.

Reaction Conditions: A variety of reducing agents can be employed for reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this purpose. commonorganicchemistry.com It is compatible with a range of solvents, including dichloromethane (B109758) (DCM) and tetrahydrofuran (THF). For larger-scale reactions, catalytic hydrogenation offers a "greener" and more atom-economical alternative. This would involve using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. numberanalytics.com The reaction is typically carried out at room temperature or with gentle heating. The formation of the imine or iminium ion can be facilitated by the use of a dehydrating agent or by azeotropic removal of water. researchgate.net

Work-up and Purification: The work-up for a reductive amination reaction typically involves quenching any remaining reducing agent, followed by an extractive work-up to separate the product from the reaction byproducts. If catalytic hydrogenation is used, the catalyst is simply filtered off. Purification of the final product can be achieved by the same methods described for the N-alkylation route, namely distillation or salt crystallization. The choice of work-up and purification will depend on the scale of the reaction and the nature of any impurities.

Scalability Comparison and Data:

To facilitate a comparison for scalable laboratory synthesis, the following tables summarize key aspects of both routes.

Table 1: Comparison of Synthetic Routes for Scalable Laboratory Synthesis

| Feature | N-Alkylation | Reductive Amination |

| Starting Materials | 1-Methylpiperazine, 4-Ethylbenzyl chloride | 1-Methylpiperazine, 4-Ethylbenzaldehyde |

| Key Reagents | Base (e.g., K2CO3), optional catalyst (e.g., NaI) | Reducing agent (e.g., NaBH(OAc)3 or H2/catalyst) |

| Byproducts | Inorganic salts (e.g., KCl), potential for quaternary ammonium salts | Borate salts (if borohydride (B1222165) is used), water |

| Operational Simplicity | Generally straightforward, single-step reaction | Can be a one-pot, two-step process |

| Scalability Concerns | Potential for over-alkylation, handling of alkyl halides | Cost and handling of some reducing agents, catalyst filtration for hydrogenation |

Table 2: Representative Reaction Conditions from Analogous Syntheses

| Parameter | N-Alkylation of Piperazine Derivative commonorganicchemistry.com | Reductive Amination (General) commonorganicchemistry.comnumberanalytics.com |

| Solvent | DMF | Dichloromethane (DCM), Methanol (MeOH) |

| Base/Reducing Agent | K2CO3 | NaBH(OAc)3 or H2/Pd-C |

| Temperature | 80 °C | Room Temperature to Reflux |

| Reaction Time | 8 hours | Varies (typically a few hours to overnight) |

| Reported Yield | 92% (for an analogous compound) | Generally high (often >80-90%) |

Ultimately, the choice between N-alkylation and reductive amination for the scalable laboratory synthesis of this compound will depend on a careful evaluation of these factors, including available equipment, cost constraints, and desired purity of the final product. Both methods are robust and have been widely applied in organic synthesis, offering viable pathways to the target molecule.

Pre Clinical Biological Evaluation of 1 4 Ethylbenzyl 4 Methylpiperazine in Non Human Models

In Vitro Pharmacological Profiling and Target Engagement Studies

No data are available in the public domain regarding the in vitro pharmacological profile or target engagement of 1-(4-ethylbenzyl)-4-methylpiperazine.

Receptor Binding Affinity and Selectivity Assays (e.g., G-protein coupled receptors, ion channels, transporters)

There are no published studies detailing the receptor binding affinity and selectivity of this compound for any G-protein coupled receptors, ion channels, or transporters.

Enzyme Inhibition/Activation Studies (e.g., kinases, phosphatases, proteases)

Information regarding the inhibitory or activatory effects of this compound on enzymes such as kinases, phosphatases, or proteases is not available in the scientific literature.

Cellular Activity Assays in Model Systems (e.g., cell-based reporter assays, phenotypic screens)

No cellular activity assays, including cell-based reporter assays or phenotypic screens, have been reported for this compound.

In Vitro Mechanistic Investigations of Cellular Pathways

There is no available research on the in vitro mechanistic investigations of this compound.

Ligand-Macromolecule Interaction Analysis (e.g., binding kinetics, thermodynamics)

Studies on the binding kinetics or thermodynamics of the interaction between this compound and any macromolecule have not been published.

Intracellular Signaling Pathway Modulation Studies

There is no information available on how this compound may modulate intracellular signaling pathways.

Preclinical Data for this compound Not Publicly Available

Following a comprehensive review of scientific literature and chemical databases, no specific preclinical biological data for the compound "this compound" has been found. The requested information regarding its effects on cell cycle perturbation, apoptosis induction, in vivo pharmacodynamics, and metabolic stability in non-human models is not available in the public domain.

While extensive research exists on the broader class of piperazine (B1678402) derivatives, which are known to exhibit a wide range of biological activities, the specific preclinical profile for "this compound" remains uncharacterized in published studies. Research into piperazine-containing molecules has explored their potential in various therapeutic areas, with some derivatives showing effects on the central nervous system, while others have been investigated for antimicrobial or anticancer properties.

For instance, studies on other, structurally distinct piperazine compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Similarly, metabolic studies have been conducted on different piperazine analogs to understand their stability and distribution in biological systems. However, these findings are specific to the molecules investigated in those studies and cannot be extrapolated to "this compound".

Without specific research data on "this compound," it is not possible to provide a scientifically accurate and detailed account of its preclinical biological evaluation as requested. The creation of data tables and detailed research findings would require access to proprietary research or new scientific studies that are not currently available in the public record.

Structural Activity Relationship Sar Studies of 1 4 Ethylbenzyl 4 Methylpiperazine Derivatives

Systematic Modifications of the 4-Ethylbenzyl Moiety and their Impact on Biological Activity

The 4-ethylbenzyl group is a key determinant of the pharmacological activity of these piperazine (B1678402) derivatives. Alterations to this moiety, including the size and position of the alkyl substituent, can significantly modulate the compound's interaction with biological targets, such as sigma receptors and monoamine transporters.

Research on related 1-aralkyl-4-benzylpiperazine derivatives has shown that the nature of the substituent on the benzyl (B1604629) ring is critical for affinity and selectivity. For instance, in a series of compounds targeting sigma receptors, the introduction of various substituents on the benzyl ring led to a wide range of binding affinities. While specific data on the systematic variation of the 4-ethyl group is not extensively documented in publicly available literature, general principles from related series can be extrapolated. For example, increasing the size of the alkyl group at the para-position could enhance lipophilicity, potentially influencing blood-brain barrier penetration and interaction with hydrophobic pockets within a receptor binding site.

Conversely, the absence of a substituent on the benzyl ring, as in 1-benzyl-4-methylpiperazine (B130345) (MBZP), results in a compound with known stimulant effects, albeit weaker than amphetamine. unisi.itwikipedia.org The addition of the 4-ethyl group is therefore expected to refine these properties, though detailed comparative data remains limited.

Systematic Modifications of the 4-Methylpiperazine Core and their Impact on Biological Activity

The 4-methylpiperazine core is another critical component for the biological activity of this class of compounds. The nitrogen atom at position 4 and its substituent play a pivotal role in the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are crucial for receptor interactions.

Studies on various N-substituted piperazine derivatives have highlighted the importance of the substituent on the second nitrogen of the piperazine ring. Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) or even a hydrogen atom can significantly alter the compound's pharmacological profile. For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1, modifications at this position were key to optimizing activity. researchgate.net

In the context of benzylpiperazine derivatives, the N-substituent is known to influence selectivity for different monoamine transporters. While 1-benzylpiperazine (B3395278) (BZP) itself has effects on dopamine (B1211576) and norepinephrine, the addition of a methyl group to form MBZP can subtly alter these interactions. wikipedia.org Further systematic changes to this alkyl group would likely lead to a spectrum of activities, ranging from stimulant to potentially other CNS effects.

Positional Isomerism and Stereochemical Influences on Compound Function

For example, in a series of substituted N-benzyl piperidines, ortho and meta substitutions on the benzyl ring led to a range of affinities and selectivities for the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT). researchgate.net This suggests that the precise location of the ethyl group on the benzyl ring of 1-(4-ethylbenzyl)-4-methylpiperazine would likely be a critical factor in determining its interaction with specific neuronal targets.

Furthermore, while this compound itself is not chiral, the introduction of a chiral center, for instance by modifying the benzyl group or the piperazine ring, would necessitate the study of its enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. Studies on related chiral piperazine derivatives have demonstrated this enantioselectivity, where one enantiomer may exhibit potent agonist activity while the other is a narcotic antagonist. nih.gov

Elucidation of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric features can be inferred from studies on related benzylpiperazine and piperidine (B6355638) derivatives that target CNS receptors.

Generally, the pharmacophore for this class of compounds includes:

An aromatic ring (the benzyl group) that engages in hydrophobic and pi-pi stacking interactions with the receptor.

A basic nitrogen atom within the piperazine ring, which is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue in the receptor binding pocket.

A specific distance and orientation between the aromatic ring and the basic nitrogen, which is defined by the piperazine ring and the benzylic methylene (B1212753) bridge.

The N-substituent on the piperazine ring (the methyl group), which can influence selectivity and potency by interacting with a specific sub-pocket of the receptor.

Pharmacophore models developed for sigma receptor ligands, a common target for benzylpiperazine derivatives, often feature a basic amine and two hydrophobic regions, which aligns well with the structure of this compound. researchgate.net The 4-ethyl group on the benzyl ring likely contributes to one of the hydrophobic interactions, while the benzyl ring itself provides the other.

Comparative SAR with Other Piperazine-Based Compounds in Academic Literature

The structure-activity relationships of this compound and its derivatives can be better understood by comparing them with other classes of piperazine-based compounds reported in academic literature.

Comparison with Phenylpiperazines: Phenylpiperazines, where the piperazine ring is directly attached to a phenyl ring, represent a closely related class of compounds with significant CNS activity. For example, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are well-known serotonin receptor ligands. nih.gov In contrast to benzylpiperazines, the shorter linker between the aromatic ring and the piperazine nitrogen in phenylpiperazines generally leads to a different pharmacological profile, often with higher affinity for serotonin receptors. The benzyl group in this compound provides greater conformational flexibility, which can influence its selectivity for different receptors compared to the more rigid phenylpiperazines.

Comparison with other Benzylpiperazine Derivatives: Within the broader class of benzylpiperazines, the nature of the substituent on the benzyl ring and the piperazine nitrogen dictates the specific biological activity. For instance, 1-benzylpiperazine (BZP) is a non-selective monoamine releaser, while compounds with bulky substituents on the benzyl ring or different N-alkyl groups can exhibit high affinity and selectivity for sigma receptors. nih.govnih.gov The 4-ethyl group in the title compound likely fine-tunes the stimulant properties observed with the parent compound, BZP.

Theoretical and Computational Chemistry Investigations of 1 4 Ethylbenzyl 4 Methylpiperazine

Molecular Modeling and Conformational Analysis of 1-(4-Ethylbenzyl)-4-methylpiperazine

Molecular modeling and conformational analysis are foundational steps in computational chemistry, aiming to determine the most stable three-dimensional arrangement of a molecule. The structure of this compound consists of a central piperazine (B1678402) ring connected to a methyl group at one nitrogen and a 4-ethylbenzyl group at the other.

The piperazine ring, similar to cyclohexane, predominantly adopts a stable "chair" conformation to minimize steric and torsional strain. muni.cz In this conformation, the substituents on the nitrogen atoms can occupy either an axial (pointing up or down, parallel to the ring's axis) or an equatorial (pointing out from the side of the ring) position. Due to steric hindrance, bulkier substituents preferentially occupy the more spacious equatorial position to avoid unfavorable interactions with the rest of the ring. muni.cz

For this compound, both the methyl and the significantly larger 4-ethylbenzyl groups are expected to reside in equatorial positions to achieve the lowest energy conformation. muni.cznih.gov This spatial arrangement is a critical determinant of how the molecule presents itself for interaction with other molecules, particularly biological targets. nih.gov Conformational analysis, often performed using molecular mechanics force fields, calculates the potential energy of various conformations to identify the most probable and energetically favorable shapes the molecule will adopt. nih.gov

Quantum Chemical Calculations to Determine Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. bohrium.comepstem.net These calculations can determine a variety of electronic properties and reactivity descriptors for this compound.

Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. muni.czresearchgate.net

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the nitrogen atoms of the piperazine ring are expected to be the most electron-rich areas, making them likely sites for electrophilic attack or hydrogen bonding. bohrium.comresearchgate.net These calculations are vital for understanding how the molecule will interact with its environment and potential binding partners. epstem.net

Table 1: Representative Quantum Chemical Descriptors for Piperazine Derivatives Note: These are typical values for analogous structures and serve as an estimation for this compound.

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV | Electron-donating capability |

| LUMO Energy | ~ -0.5 to -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 1.0 to 2.5 Debye | Molecular polarity |

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netresearchgate.net This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. semanticscholar.org

The arylpiperazine moiety is a common pharmacophore found in many biologically active compounds. nih.govnih.gov Based on the activity of structurally similar molecules, this compound could be docked against a variety of putative targets. Docking studies on analogous compounds have explored interactions with targets such as the androgen receptor, viral proteins like those from SARS-CoV-2, and various G-protein coupled receptors (GPCRs). researchgate.netnih.govnih.govnih.gov

The docking process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, while the ethylbenzyl group could form hydrophobic interactions within a corresponding pocket in the receptor. researchgate.net

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govfrontiersin.org By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of binding free energy. nih.gov

For a promising ligand-protein complex of this compound identified through docking, an MD simulation would be the logical next step. researchgate.netsciprofiles.com The simulation would track the atomic coordinates over a period of nanoseconds or even microseconds, governed by the principles of molecular mechanics. frontiersin.org Analysis of the simulation trajectory can confirm whether the key interactions predicted by docking are maintained over time, providing greater confidence in the binding hypothesis. nih.gov These simulations are crucial for understanding the nuanced, dynamic nature of molecular recognition. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Leads (excluding human metabolism)

Before a compound can be considered a viable research lead, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools use a molecule's structure to estimate properties related to its absorption, distribution, metabolism, and excretion. nih.goveijppr.com These predictions help to identify potential liabilities early in the drug discovery process. rsc.org

For this compound, various physicochemical properties can be calculated, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These parameters are used in models like Lipinski's Rule of Five to predict oral bioavailability. researchgate.net Other properties, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with transport proteins like P-glycoprotein (P-gp), can also be estimated. eijppr.com Computational platforms like SwissADME and preADMET are commonly used for these predictions. researchgate.netmdpi.com

Table 2: Predicted Physicochemical and ADME Properties for this compound Note: These values are computationally predicted and require experimental validation.

| Property / Parameter | Predicted Value | Implication for Drug-Likeness |

|---|---|---|

| Molecular Formula | C₁₄H₂₂N₂ | - |

| Molecular Weight | 218.34 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | ~2.5 - 3.0 | Good balance for permeability and solubility |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Topological Polar Surface Area (TPSA) | 6.48 Ų | Predicts high cell permeability and good oral bioavailability |

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. wu.ac.th For each compound in the series, a set of numerical "descriptors" is calculated, which can be electronic (e.g., from DFT), topological, or physicochemical (e.g., from ADME predictions). mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. mdpi.commdpi.com A robust QSAR model can be used to:

Understand which structural features are most important for activity.

Predict the activity of new, unsynthesized compounds.

Guide the design of more potent and selective analogs of this compound. researchgate.net

This approach streamlines the lead optimization process by prioritizing the synthesis of compounds with the highest predicted efficacy. mdpi.com

Advanced Analytical Methodologies for Research Applications of 1 4 Ethylbenzyl 4 Methylpiperazine

Chromatographic Techniques for High-Resolution Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for separating 1-(4-ethylbenzyl)-4-methylpiperazine from impurities, starting materials, and by-products that may be present in research samples. These techniques are paramount for both qualitative assessment and precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile, thermally labile compounds like this compound. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Methodology:

Column: A C18 stationary phase is commonly used, offering excellent separation for compounds containing aromatic and aliphatic moieties.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed to ensure high-resolution separation of the target compound from potential impurities with varying polarities. nih.gov

Detection: Due to the presence of the 4-ethylbenzyl group, the compound possesses a chromophore that allows for detection by a UV detector, typically in the range of 210-270 nm. pharmatutor.org For samples where the concentration of the analyte is exceptionally low or the matrix is complex, derivatization may be employed. Reaction with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can form a highly UV-active derivative, significantly lowering the limit of detection with standard HPLC-UV instrumentation. jocpr.comresearchgate.net

Interactive Table: Representative HPLC Conditions

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35°C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC-MS analysis. This method is particularly useful for identifying and differentiating isomers, such as positional isomers of the ethylbenzyl group, which can be challenging with other techniques. nih.gov

Methodology:

Column: A low-polarity capillary column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used. unodc.org

Temperature Program: A programmed temperature ramp, for instance, starting at 100°C and increasing to 290°C, ensures the elution of the analyte and separation from other volatile components. unodc.org

Ionization and Detection: Electron Ionization (EI) is standard, generating a reproducible fragmentation pattern that serves as a molecular fingerprint. The mass spectrometer detects these fragments, allowing for definitive structural confirmation. The expected fragmentation for this compound would involve a prominent fragment from the stable ethylbenzyl cation (m/z 119) and characteristic fragments from the piperazine (B1678402) ring, such as the m/z 57 or 70 fragments.

Interactive Table: Predicted GC-MS Fragmentation

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 218 | Molecular Ion [M]⁺ |

| 119 | [CH₃CH₂-C₆H₄-CH₂]⁺ (Ethylbenzyl cation) |

| 99 | [M - Ethylbenzyl]⁺ (Methylpiperazine radical cation) |

| 70 | Piperazine ring fragment [C₄H₈N]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Research Matrices

For the ultra-sensitive and highly selective quantification of this compound in complex research matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov Its ability to filter out background noise makes it ideal for trace-level analysis. mdpi.comresearchgate.net

Methodology:

Chromatography: Fast separation is often achieved using UHPLC (Ultra-High-Performance Liquid Chromatography) systems with columns packed with smaller particles (e.g., sub-2 µm), reducing run times significantly. mdpi.com

Ionization: Electrospray Ionization (ESI) in the positive ion mode is typically used, as the two nitrogen atoms in the piperazine ring are readily protonated to form a stable [M+H]⁺ ion.

Mass Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This two-stage mass filtering provides exceptional specificity and sensitivity. nih.gov

Interactive Table: Representative LC-MS/MS MRM Transitions

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Use |

|---|---|---|---|

| This compound | 219.2 | 119.1 | Quantifier |

| This compound | 219.2 | 70.1 | Qualifier |

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation and Conformational Studies

Spectroscopic techniques are crucial for the unambiguous determination of the molecular structure of this compound and for studying its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR for polymorphs)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular skeleton and connectivity.

Structural Elucidation:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the ethyl group (a triplet and a quartet), the aromatic protons, the benzylic protons (a singlet), and the protons on the piperazine ring and the N-methyl group. researchgate.netchemicalbook.com

¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the ethylbenzyl group to the piperazine ring. scielo.org.zaresearchgate.net

Conformational Studies: The six-membered piperazine ring typically exists in a chair conformation. Temperature-dependent NMR studies can be used to investigate the dynamics of the ring's chair-to-chair interconversion and the rotation around the C-N bonds, providing insight into the molecule's conformational preferences in solution. rsc.org For solid-state samples, solid-state NMR could be employed to study different crystalline forms (polymorphs).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Ethyl -CH₃ | Proton | ~1.25 (t) | ~15.5 |

| Ethyl -CH₂ | Proton | ~2.65 (q) | ~28.5 |

| Aromatic CH | Proton | ~7.15 (d), ~7.25 (d) | ~128.0, ~129.0 |

| Aromatic C-Et, C-CH₂ | Carbon | - | ~135.0, ~143.0 |

| Benzyl (B1604629) -CH₂ | Proton | ~3.50 (s) | ~62.5 |

| Piperazine -CH₂ (adjacent to N-Benzyl) | Proton | ~2.50 (m) | ~53.0 |

| Piperazine -CH₂ (adjacent to N-Methyl) | Proton | ~2.40 (m) | ~55.0 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. researchgate.net This precision is crucial for determining the elemental formula of the compound, which serves as a definitive confirmation of its identity and distinguishes it from any potential isobaric impurities (compounds with the same nominal mass but different elemental formulas). nih.govnih.gov

Methodology: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can be coupled with either LC or direct infusion sources. The instrument measures the exact mass of the protonated molecular ion [M+H]⁺. This experimental value is then compared to the theoretical exact mass calculated from the elemental formula (C₁₄H₂₂N₂). A match within a narrow tolerance (typically <5 ppm) provides very high confidence in the assigned formula. scielo.org.za Furthermore, the high resolution allows for the accurate mass measurement of fragment ions, aiding in the confirmation of the compound's structure. nih.gov

Interactive Table: HRMS Data for [M+H]⁺

| Ion Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For a novel compound such as this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal structural confirmation and detailed conformational information in the solid state.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. This technique would yield critical data for this compound, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The spatial arrangement of the ethylbenzyl and methylpiperazine moieties, including the torsion angles that define their relative orientation.

Intermolecular interactions: Identification of any hydrogen bonds, van der Waals forces, or other non-covalent interactions that dictate the crystal packing.

While specific crystallographic data for this compound is not publicly available, studies on related piperazine derivatives provide insight into the expected outcomes. For instance, the crystal structure analysis of compounds like (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one has confirmed their molecular structure and stereochemistry through single-crystal X-ray diffraction. scielo.org.za Similarly, research on salts of 1-ethylpiperazine (B41427) and 1-methylpiperazine (B117243) has detailed the hydrogen-bonding networks and supramolecular assemblies in their crystalline forms. researchgate.net

A hypothetical set of crystallographic data that could be obtained for this compound is presented in the table below for illustrative purposes.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C14H22N2 |

| Formula Weight | 218.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.50 |

| b (Å) | 8.20 |

| c (Å) | 15.30 |

| β (°) | 95.50 |

| Volume (ų) | 1308.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.108 |

Development of Derivatization Strategies for Enhanced Analytical Detection and Specificity

For analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization can significantly improve the detectability and chromatographic behavior of target analytes. Piperazine and its derivatives, including this compound, can benefit from such strategies, particularly to enhance their volatility for GC analysis or to introduce a chromophore for UV-Vis detection in HPLC.

For Gas Chromatography-Mass Spectrometry (GC-MS): The presence of two secondary amine groups in the piperazine ring can lead to poor peak shape and tailing in GC analysis due to their polarity. google.com Derivatization is often necessary to block these active sites. semanticscholar.org Common derivatizing agents for piperazines include:

Trifluoroacetic Anhydride (TFAA): Reacts with the amine groups to form stable, volatile trifluoroacetyl derivatives. The derivatization procedure typically involves incubating the dried analyte with TFAA and a solvent like ethyl acetate (B1210297) at an elevated temperature (e.g., 70°C for 30 minutes). scholars.directscholars.direct

Acetic Anhydride: Forms acetyl derivatives, which are also more volatile and exhibit better chromatographic properties than the parent compound. google.com

For High-Performance Liquid Chromatography (HPLC): While this compound possesses a benzene (B151609) ring that allows for some UV detection, derivatization can be employed to introduce a strongly UV-active or fluorescent tag, thereby lowering the limit of detection.

4-Chloro-7-nitrobenzofuran (NBD-Cl): This reagent reacts with secondary amines to form a highly chromophoric derivative that can be detected at higher wavelengths (e.g., 340 nm), minimizing interference from matrix components. jocpr.comresearchgate.net This approach allows for the trace analysis of piperazine compounds using standard HPLC-UV instrumentation. jocpr.comresearchgate.net

The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the research application.

Table 2: Derivatization Strategies for Piperazine Compounds

| Technique | Derivatizing Agent | Purpose | Reference |

|---|---|---|---|

| GC-MS | Trifluoroacetic Anhydride (TFAA) | Increases volatility and improves peak shape. | scholars.directscholars.direct |

| GC-MS | Acetic Anhydride | Increases volatility for better gas chromatographic analysis. | google.com |

| HPLC-UV | 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Introduces a strong chromophore for enhanced UV detection. | jocpr.comresearchgate.net |

Validation of Analytical Procedures for Research-Grade Materials

To ensure that an analytical method for this compound is suitable for its intended purpose in a research setting, it must be properly validated. Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the analysis of the compound. The validation parameters are outlined in the International Conference on Harmonisation (ICH) guideline Q2(R1). globalresearchonline.netgmp-compliance.orgresearchgate.net

For a quantitative research-grade analytical method, the following key parameters must be assessed:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. globalresearchonline.net

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or with different equipment. globalresearchonline.net

Reproducibility: Expresses the precision between different laboratories.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. jocpr.comresearchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). jocpr.com This provides an indication of its reliability during normal usage.

The table below presents typical acceptance criteria for these validation parameters for a research-grade analytical method.

Table 3: Typical Validation Parameters and Acceptance Criteria based on ICH Q2(R1) Guidelines

| Parameter | Typical Acceptance Criterion for Research Use | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.995 | researchgate.net |

| Precision (Repeatability, RSD) | ≤ 2% | hakon-art.com |

| Precision (Intermediate, RSD) | ≤ 3% | hakon-art.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | jocpr.com |

| Specificity | No interference at the retention time of the analyte. | hakon-art.com |

| Robustness (Overall RSD) | ≤ 5% | jocpr.com |

Future Research Directions and Research Tool Potential of 1 4 Ethylbenzyl 4 Methylpiperazine

Development as a Chemical Probe for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. Given the known interactions of benzylpiperazine analogues with central nervous system receptors, particularly dopaminergic and serotonergic systems, 1-(4-ethylbenzyl)-4-methylpiperazine could be developed into a valuable chemical probe. researchgate.netwikipedia.orgnih.gov By modifying its structure to incorporate reporter groups, such as fluorescent dyes or radioactive isotopes, researchers could create tools for visualizing and quantifying its interactions with specific biological targets in vitro and in vivo.

For example, the synthesis of a radiolabeled version of this compound, such as with carbon-11 or fluorine-18, could enable its use as a positron emission tomography (PET) tracer for imaging neuroreceptors in the brain. nih.gov This would allow for non-invasive studies of receptor density and distribution, which can be altered in various neurological and psychiatric disorders. Similarly, attaching a fluorescent tag would permit its use in fluorescence microscopy to visualize target localization within cells and tissues.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification | Reporter Group | Potential Application |

| Radiolabeling | Carbon-11, Fluorine-18 | Positron Emission Tomography (PET) imaging of neuroreceptors |

| Fluorescent Tagging | Fluorescein, Rhodamine | Fluorescence microscopy for cellular target localization |

| Biotinylation | Biotin | Affinity purification of target proteins |

| Photoaffinity Labeling | Azide, Benzophenone | Covalent labeling and identification of binding partners |

Identification as a Lead Compound for Further Medicinal Chemistry Optimization

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The piperazine (B1678402) scaffold is a common feature in many approved drugs, and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects. nih.govnih.govnih.gov Therefore, this compound is a strong candidate for identification as a lead compound.

Once an initial biological activity is identified, medicinal chemists can systematically modify the structure of this compound to explore the structure-activity relationship (SAR). For instance, the ethyl group on the benzyl (B1604629) ring could be varied in size and position to probe the steric and electronic requirements of the binding site. The methyl group on the piperazine could be replaced with other alkyl or functional groups to modulate its basicity and metabolic stability. This optimization process could lead to the discovery of new drug candidates with improved therapeutic profiles.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration of this compound Analogues

| Analogue | Modification | Predicted Effect on Activity |

| 1 | Varying the alkyl substituent on the benzyl ring (e.g., methyl, propyl, isopropyl) | Modulate lipophilicity and steric fit in the binding pocket. |

| 2 | Changing the position of the ethyl group on the benzyl ring (ortho, meta) | Probe the spatial arrangement of the binding site. |

| 3 | Replacing the N-methyl group with other substituents (e.g., ethyl, hydrogen, acyl) | Alter basicity, metabolic stability, and potential for hydrogen bonding. |

| 4 | Introducing substituents on the benzyl ring (e.g., fluoro, chloro, methoxy) | Modify electronic properties and potential for specific interactions. |

Exploration of Novel Biological Targets Based on Predicted Interactions and Structural Homology

Computational methods, such as molecular docking and virtual screening, can be employed to predict the potential biological targets of this compound. By comparing its three-dimensional structure to libraries of known ligands for various receptors, enzymes, and ion channels, researchers can generate hypotheses about its mechanism of action. Given its structural similarity to benzylpiperazine, initial investigations would likely focus on monoamine transporters and receptors. wikipedia.org

Furthermore, structural homology searches can identify proteins with binding pockets that are complementary to the shape and chemical features of this compound. This approach can lead to the discovery of novel, unanticipated biological targets, thereby opening up new avenues for therapeutic intervention. Experimental validation of these predicted interactions would then be carried out using in vitro binding assays and functional studies.

Integration into Advanced Chemical Biology Assays and High-Throughput Screening Platforms

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of the biological or biochemical activity of a large number of compounds. nih.gov The inclusion of this compound in diverse chemical libraries for HTS campaigns could lead to the identification of unexpected biological activities. Its unique structural features may result in interactions with a wide range of biological targets, potentially leading to the discovery of first-in-class therapeutic agents.

Advanced chemical biology assays, such as phenotypic screening, can also be utilized to assess the effects of this compound on cellular functions and disease models. In these assays, the compound would be tested for its ability to induce a desired phenotypic change in cells, such as inhibiting cancer cell proliferation or protecting neurons from toxicity, without prior knowledge of its specific molecular target.

Investigation of Bioconjugation Strategies for Imaging or Target Identification

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Investigating bioconjugation strategies for this compound could enable its use in a variety of advanced research applications. For example, by attaching it to a larger molecule, such as an antibody or a nanoparticle, it could be targeted to specific tissues or cell types. nih.govacs.org

Furthermore, bioconjugation can be used for target identification. By creating a derivative of this compound with a reactive group, it can be used to covalently label its biological target. The labeled protein can then be isolated and identified using proteomic techniques, providing direct evidence of the compound's binding partner. This information is invaluable for understanding its mechanism of action and for the rational design of more potent and selective analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-ethylbenzyl)-4-methylpiperazine, and how can reaction efficiency be optimized?

- Methodology : Use nucleophilic substitution between 4-methylpiperazine and 4-ethylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize yield by adjusting stoichiometry (1.2:1 benzyl chloride:piperazine ratio) and reaction time (12–24 hrs). Purify via column chromatography (Rf ~0.3) .

- Key Variables : Solvent polarity, temperature, and base strength influence reaction kinetics and byproduct formation.

Q. How can structural characterization of this compound be validated?

- Techniques :

- NMR : Confirm substitution patterns via ¹H-NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine CH₂ at δ 2.3–3.1 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 247.2 for C₁₄H₂₂N₂).

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N percentages .

Q. What are the primary biological assays for initial evaluation of this compound?

- Screening : Test for cytotoxicity (MTT assay, IC₅₀ in cancer cell lines), receptor binding (radioligand displacement assays for GPCRs), and enzyme inhibition (e.g., carbonic anhydrase via stopped-flow CO₂ hydration) .

- Dosage : Use 1–100 µM range in triplicate, with positive controls (e.g., acetazolamide for CA inhibition) .

Q. How should stability and storage conditions be optimized for this compound?

- Storage : Store at −20°C in airtight, light-protected vials with desiccant. Confirm stability via HPLC (retention time consistency over 6 months) .

- Solubility : Use DMSO for stock solutions (50 mM), diluted in buffer (pH 7.4) to prevent precipitation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Approach : Synthesize derivatives with substituent variations (e.g., halogenation at the 4-ethylbenzyl group or piperazine N-methylation). Test against biological targets (e.g., IC₅₀ shifts in kinase assays) .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?

- In Silico Tools :

- Molecular Docking : AutoDock Vina to model binding to CA II (PDB: 1CA2) .

- ADMET Prediction : SwissADME for LogP (predicted ~2.8), BBB permeability (low), and CYP450 inhibition .

- Validation : Compare docking scores (e.g., ΔG < −7 kcal/mol) with experimental IC₅₀ values .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

- Troubleshooting :

- Assay Conditions : Standardize pH, temperature, and cofactors (e.g., Zn²⁺ for CA assays) .

- Cell Line Variability : Use isogenic cell lines and validate via Western blot (target protein expression levels) .

Q. What strategies enhance selectivity to minimize off-target effects?

- Design : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-target binding .

- Profiling : Broad-panel screening (e.g., Eurofins CEREP panel for 50+ targets) to assess cross-reactivity .

Q. How can metabolic pathways and metabolite toxicity be evaluated?

- In Vitro Models : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS .

- CYP Inhibition : Test against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Methodological Resources

- Synthetic Protocols : Multi-step procedures for analogs (e.g., tert-butyl ester protection, EDC/HOBt coupling) .

- Data Repositories : PubChem (CID: [insert]) for spectral data and toxicity profiles .

Note : Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed studies for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.